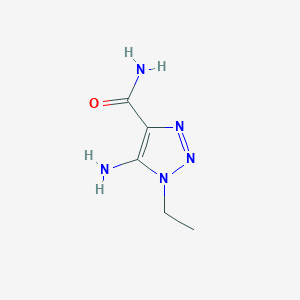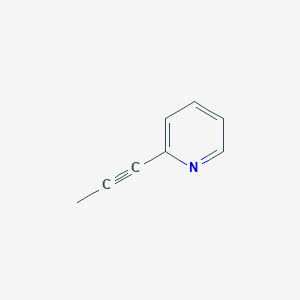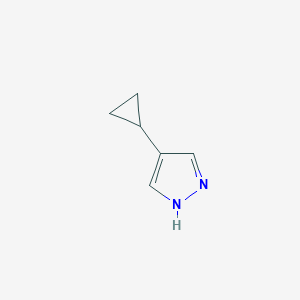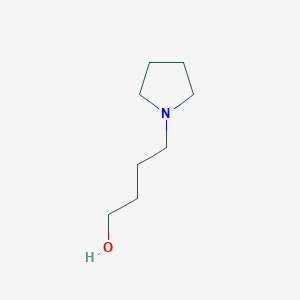
5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide
Overview
Description
5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide (AETC) is an organic compound that has been the subject of considerable research in recent years. AETC is a derivative of 1H-1,2,3-triazole, an aromatic heterocyclic compound, and has been found to possess a variety of properties. AETC has been studied for its potential applications in the fields of biochemistry, pharmacology, and synthetic chemistry.
Scientific Research Applications
Synthesis and Chemical Properties
5-Amino-1,2,3-triazole derivatives have been synthesized through various chemical reactions, demonstrating their versatility in chemical synthesis. For example, 4-Amino-5-aminomethyl-1,2,3-triazoles, further substituted in the 1-, 2-, or 3-position by a methyl- or benzyl-group, were synthesized by reducing the corresponding 4-amino-5-cyanotriazoles (Albert, 1970). Additionally, 5-amino-1,2,3-triazole-4-carboxamide derivatives have been employed in the synthesis of triazole-based scaffolds beyond the Dimroth rearrangement, indicating their importance in peptidomimetics and biologically active compounds (Ferrini et al., 2015).
Antimicrobial Applications
Several 1H-1,2,3-triazole-4-carboxamides, including 5-amino-1H-1,2,3-triazole-4-carboxamides, have shown promising antimicrobial properties. These compounds have been evaluated for their activities against various Gram-positive and Gram-negative bacterial strains as well as fungal strains, with some showing potent antibacterial and antifungal effects (Pokhodylo et al., 2021).
Application in Peptide Synthesis
A novel coupling reagent, ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, has been developed for solid phase peptide synthesis, showcasing the potential of triazole derivatives in peptide and protein engineering (Robertson et al., 1999).
Nonlinear Optical Properties
Studies have been conducted on the nonlinear optical properties of triazole derivatives. For instance, 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione exhibited significant nonlinear optical properties, indicating its potential application in photonic and optoelectronic devices (Nadeem et al., 2017).
Mechanism of Action
are a class of five-membered heterocyclic compounds containing two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors . Triazoles are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
The target of action of triazoles can vary widely depending on the specific compound and its functional groups. Some triazoles have been found to inhibit key enzymes in fungal cell membrane synthesis, making them effective antifungal agents .
The mode of action involves the triazole compound binding to its target enzyme or receptor, which can inhibit the function of the target and lead to the desired biological effect .
The biochemical pathways affected by triazoles can also vary widely. For example, some triazole antifungals inhibit the synthesis of ergosterol, a key component of fungal cell membranes .
The pharmacokinetics of triazoles, including their absorption, distribution, metabolism, and excretion (ADME), can depend on many factors, including the specific compound and its formulation .
The result of action can include killing or inhibiting the growth of fungi (for antifungal triazoles), reducing inflammation (for anti-inflammatory triazoles), or other effects depending on the specific compound and its target .
The action environment , including factors such as pH, temperature, and the presence of other substances, can influence the action, efficacy, and stability of triazole compounds .
Future Directions
The development of novel effective antiviral agents is urgently needed, and triazoles have attracted a big interest in medicinal chemistry for their various biological activities and diverse properties . The future scope of triazoles across scientific disciplines is ever-widening, with ongoing demand for new efficient methods of their synthesis .
properties
IUPAC Name |
5-amino-1-ethyltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O/c1-2-10-4(6)3(5(7)11)8-9-10/h2,6H2,1H3,(H2,7,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJQDCRXBLWRAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(N=N1)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00545007 | |
| Record name | 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99420-47-0 | |
| Record name | 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1282408.png)

![8-Oxabicyclo[3.2.1]octan-3-one](/img/structure/B1282416.png)


